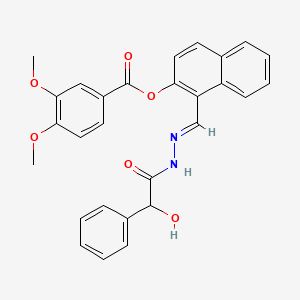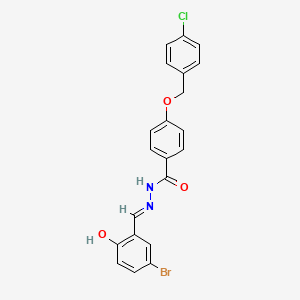![molecular formula C23H28N2O3S B12007874 3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)
3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a complex structure, combining an isoquinoline core with a trimethoxyphenyl (TMP) group. The TMP group, with its three methoxy substituents, plays a crucial role in the compound’s biological activity. It appears in various biologically active molecules, both natural and synthetic .
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. While I don’t have specific synthetic details for this exact compound, I can provide a general outline:
Construction of the Isoquinoline Core: Start with a suitable precursor (e.g., an aromatic amine) and introduce the necessary substituents (such as the TMP group) via appropriate reactions.
Carbonitrile Formation: Introduce the cyano group (CN) at the desired position using a nitrile-forming reaction.
Sulfanyl Group Introduction: Add the sulfanyl (thiol) group to the isoquinoline ring.
Hydrogenation: Convert the double bonds in the isoquinoline ring to single bonds, yielding the tetrahydroisoquinoline structure.
Industrial Production:: Industrial-scale production methods may involve modifications of these steps, optimization, and purification processes.
化学反応の分析
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction of the nitrile group could yield an amine derivative.
Substitution: Substituents on the TMP group may be replaced under specific conditions.
Hydrogen peroxide (H2O2): Used for oxidation.
Hydrazine (N2H4): For reduction.
Alkylating agents: To modify the TMP group.
Reduced form: The amine derivative after nitrile reduction.
Substituted derivatives: Variants with different TMP group modifications.
科学的研究の応用
This compound’s versatility extends across various fields:
Chemistry: As a synthetic target and a building block for more complex molecules.
Biology: Investigating its effects on cellular processes.
Industry: As a precursor for drug development.
作用機序
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
類似化合物との比較
While I don’t have a direct list of similar compounds, the TMP group’s presence sets it apart. Other isoquinoline-based molecules may lack this unique pharmacophore.
Remember that specific experimental data and detailed synthetic routes would require further literature review
特性
分子式 |
C23H28N2O3S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
3-(2-methylpropylsulfanyl)-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C23H28N2O3S/c1-14(2)13-29-23-18(12-24)16-8-6-7-9-17(16)21(25-23)15-10-19(26-3)22(28-5)20(11-15)27-4/h10-11,14H,6-9,13H2,1-5H3 |
InChIキー |
BJUJWDYRJMDBAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1=C(C2=C(CCCC2)C(=N1)C3=CC(=C(C(=C3)OC)OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007832.png)

![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12007836.png)
![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)


